- Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection, Research on Chemical Intermediates, 2013, 39(3), 1143-1152

Cas no 949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)

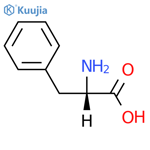

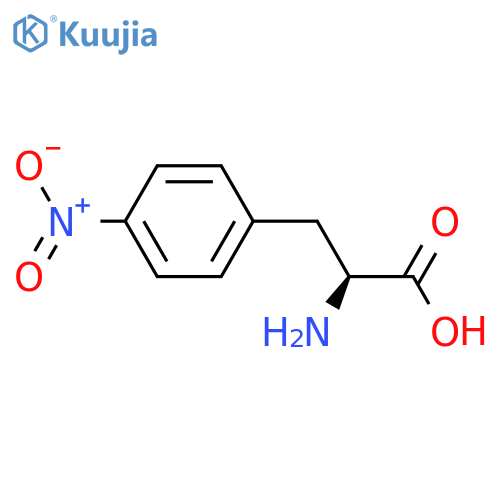

949-99-5 structure

商品名:(2S)-2-amino-3-(4-nitrophenyl)propanoic acid

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Nitro-L-phenylalanine

- H-p-Nitro-Phe-OH

- H-Phe(NO2)-OH . H2O

- H-Phe(4-NO2)-OH

- (S)-4-Nitrophenylalanine hydrate

- H-Phe(4-NO_2)-OH

- L-4-Nitrophe

- 4-Nitro-L-phenylalanine Hydrate

- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid

- (P-NO2)PHE-OH

- 4-Nitro-3-phenyl-L-alanine

- L-Phenylalanine, 4-nitro-

- 2-AMino-3-(4-nitrophenyl)propanoic acid

- L-4-Nitrophenylalanine

- L-Phenylalanine,4-nitro

- L-p-Nitrophenylalanine

- Phenylalanine,4-nitro

- p-Nitro-L-phenylalanine

- H-Phe(4-NO2)-OH Hydrate

- (s)-2-amino-3-(4-nitrophenyl)propanoic acid

- p-Nitrophenylalanine

- l-4-no2-phe-oh

- L-beta-Nitrophenylalanine

- Phenylalanine, 4-nitro-

- (s)-4-nitrophenylalanine

- L-3-(p-Nitrophenyl)alanine

- l-4-nitro phenylalanine

- L-4-nitro-phenylalanine

- 4-Nitro-L-phenylalanine (ACI)

- L

- Alanine, 3-(p-nitrophenyl)-, L- (8CI)

- (2S)-2-Azaniumyl-3-(4-nitrophenyl)propanoate

- 3-(4-Nitrophenyl)-L-alanine

- NSC 152925

- CS-W020080

- BRN 2809673

- J-300422

- NS00083414

- Maybridge1_006682

- PD196702

- EINECS 213-446-8

- 45BD1566VA

- EN300-118973

- 949-99-5

- (2S)-2-amino-3-(4-nitrophenyl)propionic acid

- ALANINE, 3-(p-NITROPHENYL)-, L-

- W-100176

- AKOS015888316

- L-4-nitro phenyl alanine

- 4-14-00-01677 (Beilstein Handbook Reference)

- (S)-4-Nitrophenylalanine; 3-(4-Nitrophenyl)-L-alanine; L-4-NitrophenylalanineL-p-Nitrophenylalanine; NSC 152925; p-Nitro-L-phenylalanine; p-Nitrophenylalanine

- 4-nitro-(S)-phenylalanine

- 4-Nitrophenylalanine #

- SCHEMBL26444

- H-Phe(4-NO2)-OH.nH2O

- CCG-44499

- Q27258826

- DB-003973

- DTXSID401020875

- Phenylalanine, 4-nitro-, L-

- AS-14311

- AKOS015853583

- N0682

- UNII-45BD1566VA

- MFCD00051221

- NSC-152925

-

- MDL: MFCD00051221

- インチ: 1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1

- InChIKey: GTVVZTAFGPQSPC-QMMMGPOBSA-N

- ほほえんだ: C(C1C=CC([N+](=O)[O-])=CC=1)[C@H](N)C(=O)O

- BRN: 2809673

計算された属性

- せいみつぶんしりょう: 210.06400

- どういたいしつりょう: 210.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 109

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.408

- ゆうかいてん: 222-223 ºC

- ふってん: 414.1 °C at760mmHg

- フラッシュポイント: 204.2 °C

- 屈折率: 1.614

- PSA: 109.14000

- LogP: 1.77270

- ひせんこうど: 6.5° (c=1, in 5N HCl)

- ようかいせい: 未確定

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:UN 2811

- 危険カテゴリコード: R22;R36/37/38

- セキュリティの説明: S22-S26-S36/37/39

- RTECS番号:AY7400000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R22; R36/37/38

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220383-500g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 500g |

$175 | 2023-02-18 | |

| Chemenu | CM220383-1000g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 1000g |

$304 | 2023-02-18 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021623-5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 98% | 5g |

¥37 | 2024-07-19 | |

| Enamine | EN300-118973-0.25g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 0.25g |

$19.0 | 2023-11-13 | |

| Enamine | EN300-118973-0.5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 0.5g |

$21.0 | 2023-11-13 | |

| Apollo Scientific | OR0679-1g |

4-Nitro-L-phenylalanine |

949-99-5 | 1g |

£10.00 | 2023-05-18 | ||

| Enamine | EN300-118973-2.5g |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 95% | 2.5g |

$27.0 | 2023-11-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N55530-25g |

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 25g |

¥96.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D522838-5g |

(S)-2-AMino-3-(4-nitrophenyl)propanoic acid |

949-99-5 | 97% | 5g |

$180 | 2023-09-03 | |

| Apollo Scientific | OR0679-100g |

4-Nitro-L-phenylalanine |

949-99-5 | 100g |

£36.00 | 2025-02-19 |

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid ; 35 min, 0 - 5 °C; 1 h, 0 - 5 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled

1.2 Reagents: Ammonium hydroxide Solvents: Water ; neutralized, cooled

リファレンス

- Chiral GAP catalysts of phosphonylated imidazolidinones and their applications in asymmetric Diels-Alder and Friedel-Crafts reactions, Organic & Biomolecular Chemistry, 2017, 15(7), 1718-1724

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C

1.2 Solvents: Water ; 15 min, cooled; heated

1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized

1.2 Solvents: Water ; 15 min, cooled; heated

1.3 Reagents: Ammonium hydroxide Solvents: Water ; neutralized

リファレンス

- Design and synthesis of calcium responsive magnetic resonance imaging agent: Its relaxation and luminescence studies, European Journal of Medicinal Chemistry, 2014, 82, 225-232

合成方法 6

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 20 °C; < 20 °C; 12 h; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8, < 25 °C

リファレンス

- Preparation of (αS)-α-methoxy-4-[[3-[4-[(methylsulfonyl)oxy]phenyl]propyl]amino]-benzenepropanoic acid as antidiabetic agent, India, , ,

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 °C; 2.5 h, 10 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5

1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5

リファレンス

- Distinct metabolites for photoreactive L-phenylalanine derivatives in Klebsiella sp. CK6 isolated from rhizosphere of a wild dipterocarp sapling, Molecules, 2013, 18, 8393-8401

合成方法 9

合成方法 10

合成方法 11

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 2 °C; < 20 °C; 30 min, 20 °C → rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10.5, < 5 °C

リファレンス

- Process for preparation of Zolmitriptan via cyclization, reductive hydrogenation and diazotization, China, , ,

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 0 °C; 0 °C → rt; 60 min, rt

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6

1.2 Reagents: Water ; 0 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6

リファレンス

- Process for preparation of l-p-nitrophenylalanine dipeptide derivative and its application to prepare the medical preparations for treating diabetes mellitus, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; < 30 °C; 30 °C → 0 °C; 5 °C; 2 h, 5 °C; 2 h, 20 - 30 °C; 2 h, 40 - 50 °C; 50 °C → rt

1.2 Reagents: Water ; < 20 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C

1.2 Reagents: Water ; < 20 °C

1.3 Reagents: Ammonium hydroxide Solvents: Water ; 20 °C → 0 °C; 1 h, pH 6.3, 0 °C

リファレンス

- Method for preparing zolmitriptan, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 60 min, 0 °C; 1 h, rt

1.2 Reagents: Water ; 15 min, cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled

1.2 Reagents: Water ; 15 min, cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 6 - 8, cooled

リファレンス

- Process for the preparation of L-p-nitrophenylalanine, Xinan Daxue Xuebao, 2009, 31(9), 102-105

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 10 °C; 10 °C; 2.5 h, 10 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6

1.2 Reagents: Ammonia Solvents: Water ; pH 5 - 6

リファレンス

- Synthesis and biological evaluation of Matijing-Su derivatives as potent anti-HBV agents, Bioorganic & Medicinal Chemistry, 2011, 19(18), 5352-5360

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Raw materials

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid Preparation Products

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid 関連文献

-

Li-Qing Zhang,Xiu-Wen Wang,Lei Gu,Ying-Hui Yu,Jin-Sheng Gao RSC Adv. 2020 10 9476

-

Shuo Qiao,Junming Mo,Cody B. Wilcox,Bo Jiang,Guigen Li Org. Biomol. Chem. 2017 15 1718

-

Thomas Franze,Michael G. Weller,Reinhard Niessner,Ulrich P?schl Analyst 2004 129 589

-

Pijush Singh,Souvik Misra,Nayim Sepay,Sanjoy Mondal,Debes Ray,Vinod K. Aswal,Jayanta Nanda Soft Matter 2020 16 6599

-

Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93

949-99-5 ((2S)-2-amino-3-(4-nitrophenyl)propanoic acid) 関連製品

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 19883-74-0((S)-2-Amino-3-(3-nitrophenyl)propanoic acid)

- 56-45-1(L-Serine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 150-30-1(DL-3-Phenylalanine)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:949-99-5)4-硝基-L-苯丙氨酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:949-99-5)(2S)-2-amino-3-(4-nitrophenyl)propanoic acid

清らかである:99%

はかる:500g

価格 ($):171.0